ER|A degrader 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ER|A degrader 7: is a synthetic compound known for its ability to degrade estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
Méthodes De Préparation
The synthesis of ER|A degrader 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: Initial steps include the preparation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final steps involve coupling these intermediates under specific conditions to form the desired compound.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve continuous flow processes and advanced purification techniques to meet the stringent requirements for pharmaceutical applications .
Analyse Des Réactions Chimiques
ER|A degrader 7 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
ER|A degrader 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of estrogen receptors and their role in various chemical processes.
Biology: Employed in biological studies to investigate the effects of estrogen receptor degradation on cellular processes and gene expression.
Medicine: Utilized in preclinical and clinical studies for the treatment of hormone receptor-positive breast cancers.
Mécanisme D'action
ER|A degrader 7 exerts its effects by binding to estrogen receptors and inducing their degradation. The molecular targets of this compound are the estrogen receptors ERα and ERβ. Upon binding, this compound promotes the misfolding of these receptors, leading to their recognition and degradation by the proteasome. This process effectively reduces the levels of functional estrogen receptors in the cells, thereby inhibiting estrogen-mediated signaling pathways and tumor growth .
Comparaison Avec Des Composés Similaires
ER|A degrader 7 is unique compared to other similar compounds due to its high potency and selectivity for estrogen receptor degradation. Similar compounds include:
Fulvestrant: An FDA-approved SERD used for the treatment of hormone receptor-positive breast cancer.
Elacestrant: A newer SERD with improved pharmacokinetic properties and oral bioavailability compared to fulvestrant.
Camizestrant: Another next-generation SERD that has shown strong antitumor activity in preclinical models.
This compound stands out due to its ability to degrade both ERα and ERβ, providing a broader spectrum of activity and potential therapeutic benefits .
Propriétés
Formule moléculaire |
C28H24F4N2O3 |
---|---|
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
4-[4-[(1R,3R)-2-(2,2-difluoro-3-hydroxypropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3,5-difluorophenyl]benzoic acid |
InChI |
InChI=1S/C28H24F4N2O3/c1-15-10-20-19-4-2-3-5-23(19)33-25(20)26(34(15)13-28(31,32)14-35)24-21(29)11-18(12-22(24)30)16-6-8-17(9-7-16)27(36)37/h2-9,11-12,15,26,33,35H,10,13-14H2,1H3,(H,36,37)/t15-,26-/m1/s1 |
Clé InChI |
JIZARPARIWTUQR-PVPMGCCUSA-N |
SMILES isomérique |
C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25 |
SMILES canonique |
CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.